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Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B7910015 Get Quote

CAS Number: 848591-90-2

This technical guide provides an in-depth overview of A-582941 dihydrochloride, a potent and

selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This document is

intended for researchers, scientists, and drug development professionals interested in the

pharmacology and therapeutic potential of this compound.

Core Compound Properties
A-582941 is a biaryl diamine that has demonstrated high-affinity binding to α7 nAChRs and

possesses cognition-enhancing properties.[1][2] It exhibits favorable pharmacokinetic

properties, including good brain penetration, making it a valuable tool for central nervous

system (CNS) research.[1]
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Property Value Source

Molecular Formula C₁₇H₂₂Cl₂N₄ PubChem

Molecular Weight 353.3 g/mol PubChem

CAS Number 848591-90-2 [1][2]

Appearance
Light yellow to yellow solid

powder
[2]

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in 1eq. HCl
Tocris Bioscience

Purity ≥98% Tocris Bioscience

Biological Activity and Selectivity
A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel highly

expressed in brain regions critical for cognitive processes, such as the hippocampus and

cortex.[1][2] Its selectivity for the α7 subtype over other nAChR subtypes and the 5-HT₃

receptor is a key feature of its pharmacological profile.

Receptor Species Kᵢ (nM) Efficacy Source

α7 nAChR
Rat (brain

membranes)
10.8 Partial Agonist [1]

α7 nAChR
Human (frontal

cortex)
16.7 Partial Agonist [1]

5-HT₃ Receptor Human 150 - [1]

In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the effects of A-582941 on neuronal signaling and

cognitive function.
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Assay Model System
Concentration/
Dose

Key Findings Source

ERK1/2

Phosphorylation
PC12 cells EC₅₀ = 95 nM

Increased

ERK1/2

phosphorylation.

[1]

Inhibitory

Postsynaptic

Potentials

(IPSCs)

Rat dentate

gyrus granule

cells

100 nM

Increased

number of IPSCs

by 260 ± 70%,

sum of

amplitudes by

220 ± 30%, and

sum of areas by

210 ± 40%.

[1]

ERK1/2 and

CREB

Phosphorylation

Mice (in vivo)
0.01–1.00

μmol/kg, i.p.

Dose-dependent

increase in

ERK1/2 and

CREB

phosphorylation

in the cingulate

cortex and

hippocampus.

[1]

GSK-3β

Phosphorylation
Mice (in vivo)

0.1 and 1.0

μmol/kg, i.p.

Dose-dependent

increases in Ser-

9 GSK-3β

phosphorylation

in the cingulate

cortex.

[1]

Neuroprotection PC12 cells 0.1–100 μM

Protected

against cell

death induced by

NGF withdrawal.

[3]

Cognitive

Enhancement

Rat social

recognition

model

-

Improved

recognition of a

juvenile rat.

[4]
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Cognitive

Enhancement

Monkey delayed

matching-to-

sample task

-
Improved

performance.
[5]

Cognitive

Enhancement

Mouse inhibitory

avoidance test
-

Enhanced

memory

consolidation.

[5]

Experimental Methodologies
In Vitro ERK1/2 Phosphorylation Assay
Objective: To determine the effect of A-582941 on ERK1/2 phosphorylation in a cellular model

expressing α7 nAChRs.

Cell Line: PC12 cells, which endogenously express α7 nAChRs.

Protocol:

Cell Culture: PC12 cells are cultured in appropriate media and conditions.

Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor

desensitization, experiments can be performed in the presence of a positive allosteric

modulator of α7 nAChRs, such as PNU-120596.

Lysis: Following incubation, cells are lysed to extract proteins.

Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a

suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)

assay or a standard Western blot.

Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the

effect of A-582941. The EC₅₀ value is determined from the concentration-response curve.

Electrophysiology: Inhibitory Postsynaptic Potential
(IPSC) Measurement
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Objective: To assess the ability of A-582941 to modulate inhibitory synaptic transmission via α7

nAChR activation.

Preparation: Acute brain slices containing the dentate gyrus are prepared from rats.

Protocol:

Recording: Whole-cell patch-clamp recordings are obtained from dentate gyrus granule cells.

Baseline Measurement: Spontaneous IPSCs are recorded under baseline conditions.

Modulator Application: A positive allosteric modulator, PNU-120596 (10 μM), is applied to the

slice to enhance α7 nAChR-mediated currents.

A-582941 Application: A-582941 (100 nM) is subsequently added to the perfusion solution.

Data Acquisition and Analysis: The frequency, amplitude, and area of IPSCs are recorded

and analyzed before and after the application of A-582941. An increase in these parameters

indicates an enhancement of GABAergic inhibitory transmission.

In Vivo Phosphorylation Studies
Objective: To confirm the engagement of downstream signaling pathways by A-582941 in the

brain.

Animal Model: Mice.

Protocol:

Drug Administration: A-582941 is administered via intraperitoneal (i.p.) injection at various

doses (e.g., 0.01–1.00 μmol/kg).

Tissue Collection: At a specified time point after administration (e.g., 15 minutes), animals

are euthanized, and brain tissue (e.g., cingulate cortex, hippocampus) is collected.

Immunohistochemistry: Brain sections are processed for immunohistochemical staining

using antibodies specific for phosphorylated ERK1/2 and phosphorylated CREB.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The intensity and distribution of the staining are quantified to determine the effect

of A-582941 on protein phosphorylation in specific brain regions.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of A-582941 and a general

experimental workflow for its characterization.
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In Vitro Characterization

In Vivo Evaluation

Receptor Binding Assays
(Ki determination)

Functional Assays
(e.g., Ca²+ influx, FLIPR)
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(IPSC recording)

Pharmacokinetics
(Brain Penetration)

Pharmacodynamics
(Target Engagement)

Behavioral Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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